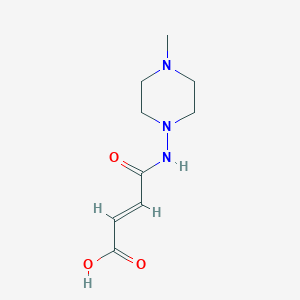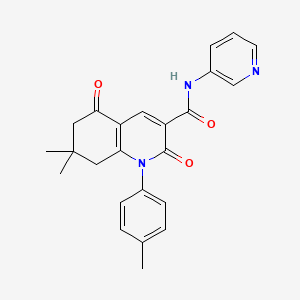![molecular formula C19H15N3O6 B10892239 (4-{(1E)-2-cyano-3-[(4-methyl-2-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10892239.png)
(4-{(1E)-2-cyano-3-[(4-methyl-2-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(E)-2-CYANO-3-(4-METHYL-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENOXY}ACETIC ACID is a complex organic compound with a unique structure that includes a cyano group, a nitroaniline moiety, and a phenoxyacetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-2-CYANO-3-(4-METHYL-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENOXY}ACETIC ACID typically involves multiple steps, including the formation of the nitroaniline intermediate, followed by coupling reactions to introduce the cyano and phenoxyacetic acid groups. Common synthetic methods include:
Nitration of Aniline: The starting material, aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-methyl-2-nitroaniline.
Formation of the Cyano Group: The nitroaniline intermediate is then reacted with a suitable cyano-containing reagent, such as cyanogen bromide, under basic conditions to introduce the cyano group.
Coupling Reaction: The final step involves coupling the cyano-nitroaniline intermediate with phenoxyacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(E)-2-CYANO-3-(4-METHYL-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENOXY}ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
Applications De Recherche Scientifique
2-{4-[(E)-2-CYANO-3-(4-METHYL-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENOXY}ACETIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-{4-[(E)-2-CYANO-3-(4-METHYL-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyacetic Acid Derivatives: Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) are similar in structure but differ in their functional groups and applications.
Nitroaniline Derivatives: Compounds like 4-nitroaniline and 2-nitroaniline share the nitroaniline moiety but differ in their overall structure and reactivity.
Uniqueness
2-{4-[(E)-2-CYANO-3-(4-METHYL-2-NITROANILINO)-3-OXO-1-PROPENYL]PHENOXY}ACETIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its cyano and nitro groups make it a versatile intermediate for further chemical modifications, while its phenoxyacetic acid backbone provides stability and solubility.
Propriétés
Formule moléculaire |
C19H15N3O6 |
|---|---|
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
2-[4-[(E)-2-cyano-3-(4-methyl-2-nitroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H15N3O6/c1-12-2-7-16(17(8-12)22(26)27)21-19(25)14(10-20)9-13-3-5-15(6-4-13)28-11-18(23)24/h2-9H,11H2,1H3,(H,21,25)(H,23,24)/b14-9+ |
Clé InChI |
MRMCFGHOEINEDU-NTEUORMPSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)O)/C#N)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-(1,3-benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10892156.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl pyridine-3-carboxylate](/img/structure/B10892165.png)

![(2,3-Dimethoxyphenyl)[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10892172.png)
![3-[(3-Methyl-thiophen-2-ylmethylene)-amino]-2-thioxo-thiazolidin-4-one](/img/structure/B10892174.png)

![1-(2,3-difluorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10892177.png)
![1-(4-{4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B10892190.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](phenyl)methanone](/img/structure/B10892191.png)

![(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B10892209.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10892215.png)
![2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10892218.png)
![N'-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-3-nitrobenzohydrazide](/img/structure/B10892226.png)
